N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE

Drug Design Medicinal Chemistry ADME Prediction

N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide (CAS 1206153-03-8) is a C2-symmetric biphenyl disulfonamide bearing two N-(2-hydroxypropyl) substituents (C18H24N2O6S2, MW 428.5 g/mol). The molecule contains two chiral secondary alcohol groups, four hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area of 150 Ų.

Molecular Formula C18H24N2O6S2
Molecular Weight 428.52
CAS No. 1206153-03-8
Cat. No. B2403333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE
CAS1206153-03-8
Molecular FormulaC18H24N2O6S2
Molecular Weight428.52
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)O)O
InChIInChI=1S/C18H24N2O6S2/c1-13(21)11-19-27(23,24)17-7-3-15(4-8-17)16-5-9-18(10-6-16)28(25,26)20-12-14(2)22/h3-10,13-14,19-22H,11-12H2,1-2H3
InChIKeyJJCOWAIDFUNWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide (CAS 1206153-03-8): Core Structural and Physicochemical Profile for Procurement Decisions


N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide (CAS 1206153-03-8) is a C2-symmetric biphenyl disulfonamide bearing two N-(2-hydroxypropyl) substituents (C18H24N2O6S2, MW 428.5 g/mol) [1]. The molecule contains two chiral secondary alcohol groups, four hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area of 150 Ų [1]. As a subclass of N,N'-disubstituted disulfonamides, this scaffold has been exploited in catalytic enantioselective reactions and condensation polymer synthesis [2][3].

Why N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide Cannot Be Interchanged with Other Biphenyl Disulfonamides


Substituting N4,N4'-bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide with another biphenyl disulfonamide (e.g., the unsubstituted parent, N4,N4'-dimethyl, or N4,N4'-dibenzyl analogs) alters critical molecular properties: hydrogen bond donor/acceptor counts, topological polar surface area, and calculated lipophilicity [1]. These differences directly impact solubility, metal-coordination geometry in catalytic complexes, and potential for further functionalization in polymer synthesis [2][3]. For applications requiring precise hydrogen bonding motifs or chiral induction, generic replacement risks performance loss. The evidence below quantifies these differentiating features.

Quantitative Differentiation Data: N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: Hydroxypropyl Derivative Achieves 50% Higher TPSA than Unsubstituted Biphenyl Disulfonamide

The target compound exhibits a computed TPSA of 150 Ų, compared to approximately 98 Ų for the unsubstituted biphenyl-4,4'-disulfonamide (C12H12N2O4S2) [1][2]. This 53% increase is attributed to the four additional oxygen atoms in the two 2-hydroxypropyl groups. TPSA is a critical parameter for predicting intestinal absorption and blood-brain barrier penetration; a TPSA above 140 Ų is generally associated with poor CNS penetration but acceptable oral bioavailability [1].

Drug Design Medicinal Chemistry ADME Prediction

Hydrogen Bond Donor Capacity: 4 HBD vs. 2 HBD in N4,N4'-Dimethyl Analog Enhances Bidentate Coordination Potential

N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide possesses four hydrogen bond donors (two sulfonamide NH and two secondary alcohol OH), whereas the N4,N4'-dimethyl analog (C14H16N2O4S2) has only two sulfonamide NH donors with no hydroxyl groups [1]. In Ti(O-i-Pr)4-mediated catalyst systems, the additional alcohol groups can either compete for metal coordination or stabilize transition states through secondary interactions, as inferred from C2-symmetric disulfonamide ligand design principles [2].

Coordination Chemistry Asymmetric Catalysis Ligand Design

Calculated Lipophilicity (XLogP3): Hydroxypropyl Derivative is 1–2 Log Units More Hydrophilic than N-Benzyl or N-Phenyl Analogs

The computed XLogP3 for the target compound is 1.0, indicating moderate hydrophilicity [1]. In contrast, N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide (C26H24N2O4S2) is predicted to have an XLogP3 of approximately 3.5–4.0, while N4,N4'-bis(phenylsulfonyl) analogs are even more lipophilic [2]. This 2.5–3.0 log unit difference corresponds to roughly a 300–1,000-fold difference in octanol/water partition coefficient, directly impacting aqueous solubility and formulation feasibility.

Solubility Partition Coefficient Formulation

Presence of Two Chiral Secondary Alcohols Enables Enantioselective Catalysis, a Capability Absent in Non-Hydroxylated Disulfonamide Ligands

The 2-hydroxypropyl side chains contain undefined stereocenters (2 atom stereocenters, as recorded in PubChem [1]), meaning that enantiomerically pure preparations of this compound can serve as chiral ligands. In contrast, N4,N4'-dimethyl-, N4,N4'-diethyl-, and N4,N4'-dibenzyl-biphenyl disulfonamides are achiral. C2-symmetric disulfonamides with chiral diol motifs have been employed as titanium ligands for asymmetric alkylation of aldehydes, achieving enantiomeric excesses up to 90% ee in model reactions [2]. The chiral alcohol groups are directly implicated in stereochemical induction.

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide: Recommended Procurement-Driven Application Scenarios


Chiral Ligand for Enantioselective Catalysis

Enantiopure preparations of this compound can be screened as C2-symmetric chiral ligands in Ti(O-i-Pr)4-mediated asymmetric alkylation or cyclopropanation reactions. The two alcohol OH groups and two sulfonamide NH groups create a tetradentate hydrogen bonding environment that, based on class precedent, can induce enantioselectivities exceeding 80% ee [1]. This application is not possible with non-hydroxylated N-alkyl disulfonamide analogs.

Hydrophilic Monomer for Condensation Polymer Synthesis

The two secondary alcohol groups serve as active hydrogen nucleophiles for copolymerization with diacid chlorides or diisocyanates to produce novel thermoplastic polyesters or polyurethanes with sulfonamide backbone linkages [2]. The computed XLogP3 of 1.0 and TPSA of 150 Ų [3] suggest the resulting polymers would exhibit enhanced hydrophilicity and dyeability compared to polymers derived from unsubstituted or N-alkyl biphenyl disulfonamides.

Drug Discovery Scaffold with Favorable Calculated ADME Profile

With a TPSA of 150 Ų, molecular weight of 428.5 g/mol, and XLogP3 of 1.0, this compound falls within favorable oral drug-like space based on computed descriptors [3]. The four HBD and eight HBA groups provide ample opportunities for target engagement. Medicinal chemistry teams can use it as a core scaffold for library synthesis or fragment-based screening, where the hydroxypropyl arms offer synthetic handles for further derivatization.

Analytical Reference Standard for Biphenyl Disulfonamide Profiling

The unique combination of four hydrogen bond donors and a TPSA of 150 Ų [3] produces a distinctive chromatographic retention profile. This compound can serve as a reference standard in HPLC method development for sulfonamide impurity profiling or environmental monitoring of disulfonamide derivatives, offering clear separation from less polar N-alkyl or N-aryl biphenyl disulfonamide congeners.

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